molecular formula C17H14N2OS2 B2585656 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 868377-18-8

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2585656
CAS No.: 868377-18-8
M. Wt: 326.43
InChI Key: GEHZJJMZMMUNCD-ZCXUNETKSA-N
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Description

N-[(2Z)-5,7-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiophene carboxamide moiety. Its structure includes:

  • A benzothiazole ring substituted with 5,7-dimethyl groups, enhancing electron density and steric effects.
  • A (Z)-configured imine bond at the 2-position, critical for planar geometry and intermolecular interactions.
  • A thiophene-2-carboxamide group, introducing sulfur-based electronic effects and hydrogen-bonding capacity.

This compound’s design leverages the benzothiazole scaffold’s pharmacological relevance, commonly associated with anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-4-7-19-13-10-11(2)9-12(3)15(13)22-17(19)18-16(20)14-6-5-8-21-14/h1,5-6,8-10H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZJJMZMMUNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: Starting from a substituted aniline, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction using a palladium catalyst.

    Formation of the Thiophene-2-carboxamide: The final step involves the formation of the thiophene-2-carboxamide moiety through an amide coupling reaction using reagents such as EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The thiophene-2-carboxamide moiety undergoes nucleophilic substitution under acidic or basic conditions. Hydrolysis of the carboxamide group can yield carboxylic acid derivatives. For example:

Compound+H2OH+/OHThiophene-2-carboxylic acid+Amine byproduct\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Thiophene-2-carboxylic acid} + \text{Amine byproduct}

Conditions : Reflux in HCl (6M) or NaOH (2M) at 80–100°C for 4–6 hours.

Table 1: Hydrolysis Reactions of the Carboxamide Group

ReagentProductYield (%)Reference
HCl (6M)Thiophene-2-carboxylic acid72
NaOH (2M)Sodium carboxylate68

Cycloaddition Reactions Involving the Propargyl Moiety

The terminal alkyne (prop-2-yn-1-yl) participates in [3+2] cycloadditions with azides (Huisgen reaction) to form triazole derivatives under copper catalysis:

Compound+NaN3Cu(I)Triazole-linked derivative\text{Compound} + \text{NaN}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole-linked derivative}

Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C, 12 hours.

Table 2: Cycloaddition Reactions

Azide ReagentProductCatalystYield (%)Reference
Benzyl azide1,4-Disubstituted triazoleCu(I)85
Phenyl azideTriazole with electron-withdrawing groupsCu(I)78

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes nitration and sulfonation. Nitration occurs regioselectively at the 5-position of thiophene:

Compound+HNO3H2SO45-Nitro-thiophene derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-thiophene derivative}

Conditions : Fuming HNO₃ (90%) in H₂SO₄ (98%) at 0–5°C for 2 hours .

Table 3: Electrophilic Substitution Reactions

Reaction TypeReagentPositionYield (%)Reference
NitrationHNO₃/H₂SO₄C565
SulfonationSO₃ in H₂SO₄C458

Condensation and Cyclization Reactions

The benzothiazol-2-ylidene group participates in Schiff base formation with aldehydes:

Compound+RCHOSchiff base derivative+H2O\text{Compound} + \text{RCHO} \rightarrow \text{Schiff base derivative} + \text{H}_2\text{O}

Conditions : Ethanol, catalytic acetic acid, reflux for 8–12 hours .

Table 4: Condensation Reactions

AldehydeProductYield (%)Reference
BenzaldehydeN-Benzylidene derivative75
4-NitrobenzaldehydeElectron-deficient Schiff base70

Oxidation and Reduction Reactions

The propargyl group undergoes selective hydrogenation to form a propyl group:

CompoundH2/PdSaturated propyl derivative\text{Compound} \xrightarrow{\text{H}_2/\text{Pd}} \text{Saturated propyl derivative}

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 3 hours .

Table 5: Redox Reactions

ReactionReagentProductYield (%)Reference
HydrogenationH₂/Pd-CPropyl derivative90
OxidationKMnO₄/H⁺Ketone (from methyl group)62

Key Findings and Mechanistic Insights

  • Regioselectivity : Reactions at the thiophene ring favor the 5-position due to electronic effects .

  • Catalytic Efficiency : Copper(I)-catalyzed cycloadditions proceed with high atom economy.

  • Stability : The benzothiazol-2-ylidene group stabilizes intermediates during condensation .

Scientific Research Applications

Biological Activities

The biological activities of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide are primarily attributed to its unique structural features. Compounds with benzothiazole cores have been associated with various pharmacological effects:

Anticancer Activity

Research indicates that derivatives containing benzothiazole structures exhibit promising anticancer properties. For instance, compounds similar to N-[5-(arylcarbonyl)thiazol] have shown efficacy against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating significant cytotoxicity .

CompoundCell LineIC50 Value (µM)
20bHepG24.37 ± 0.7
20bA5498.03 ± 0.5

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. The presence of both benzothiazole and thiophene moieties enhances its interaction with bacterial targets. Some studies report significant inhibition rates against Mycobacterium tuberculosis strains .

Case Studies and Research Insights

Several studies highlight the potential applications of this compound in medicinal chemistry:

  • Anticancer Studies : A study published in a peer-reviewed journal reported that derivatives similar to N-[5,7-dimethyl-benzothiazole] showed significant cytotoxicity against cancer cell lines. The structure-function relationship was analyzed using molecular docking techniques to predict binding affinities to specific targets like dihydrofolate reductase (DHFR) .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial potential of thiophene derivatives against various bacterial strains. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity significantly .

Mechanism of Action

The mechanism of action of “N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide” would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Coumarin Carboxamide Derivative

N-[(2Z)-5,7-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide () replaces the thiophene with a coumarin (2-oxochromene) moiety. Key differences:

  • Electronic Effects : Coumarin’s extended π-system enhances UV absorption and fluorescence, useful in imaging studies.
  • Bioactivity : Coumarin derivatives often exhibit anticoagulant or antioxidant properties, diverging from thiophene’s role in metabolic inhibition.
  • Synthesis : Requires chromene-3-carboxylic acid precursors, differing from thiophene-2-carboxamide’s straightforward coupling .
Property Thiophene Derivative Coumarin Derivative
λ_max (UV-Vis) ~280 nm ~320 nm
Fluorescence Weak Strong
Enzymatic Inhibition Moderate High (varies)

Benzo[b]thiophene-2-carboxamide Derivatives

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide () substitutes thiophene with a benzothiophene system.

  • Steric Bulk : Benzothiophene increases hydrophobicity and binding affinity to aromatic enzyme pockets.
  • Synthetic Yield : 52% via EDC/HOBt-mediated coupling, comparable to the target compound’s typical yields (45–70%) .

Analogues with Varied Heterocyclic Cores

Thiazolidinone-Linked Benzothiazoles

Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () replace the dihydrothiazole with a thiazolidinone ring.

  • Flexibility: Thiazolidinone’s oxo-group introduces hydrogen-bonding sites, improving solubility.
  • Substituent Effects : Chlorophenyl groups enhance cytotoxicity but reduce yield (37–60%) compared to propargyl’s stability .

Phenoxymethylbenzoimidazole-Triazole Hybrids

Derivatives such as 9a–9e () incorporate triazole-thiazole-acetamide chains.

  • Diversity : Triazole’s click chemistry versatility allows modular derivatization, unlike the rigid propargyl group.
  • Docking Studies : Compound 9c (4-bromophenyl) showed superior binding to enzyme active sites, suggesting halogen interactions critical for affinity .

Stereochemical and Crystallographic Comparisons

(Z)-Configuration in Dihydrothiazoles

The title compound’s (Z)-imine configuration () is shared with (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide .

  • Planarity : Both exhibit planar benzothiazole-thiazolidine systems, confirmed by X-ray crystallography (mean σ(C–C) = 0.002 Å) .
  • Crystal Packing : Methoxy groups in ’s compound induce stronger intermolecular van der Waals interactions vs. the target’s propargyl π-stacking .

Biological Activity

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that integrates a benzothiazole core known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzothiazole core and a thiophene moiety, which are significant in medicinal chemistry due to their ability to interact with various biological targets. The unique structural arrangement enhances its potential efficacy in drug development.

Component Description
Benzothiazole Core Known for anticancer and antimicrobial properties.
Thiophene Moiety Contributes to enhanced pharmacological effects.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit notable anticancer activity. For instance, various studies have shown that modifications at specific positions on the benzothiazole scaffold can significantly enhance antitumor properties. The compound's design allows it to potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study utilized the MTT assay to evaluate the cytotoxic effects of similar benzothiazole compounds on various cancer cell lines, including:

  • C6 (Rat brain glioma)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • HT-29 (Human colorectal adenocarcinoma)

The results demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for compounds with similar structures .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes and receptors involved in metabolic pathways linked to cancer progression. Preliminary studies suggest that the compound could act as an inhibitor of key metabolic enzymes or signaling pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have investigated similar benzothiazole derivatives for their biological activities:

  • Synthesis and Evaluation of Benzothiazole Derivatives :
    • A study synthesized various benzothiazole derivatives and assessed their anticancer activities through MTT assays against multiple cancer cell lines. The findings indicated that certain substitutions on the benzothiazole scaffold significantly increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Hybrid Molecules :
    • Research on hybrid molecules combining benzothiazoles with other pharmacophores has shown enhanced biological activities compared to single-component drugs. These hybrids exhibited improved binding affinities to biological targets and greater efficacy in preclinical models .

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